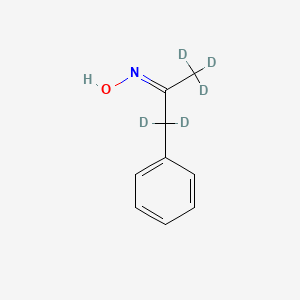

Phenylacetone Oxime-1,1,1,3,3-D5

Description

Significance of Stable Isotope Labeling in Quantitative Analytical Methodologies

Stable isotope labeling is a technique that involves the incorporation of a "heavy" isotope of an element into a molecule, rendering it distinguishable from its naturally occurring, or "light," counterpart by mass spectrometry. nih.govnih.gov This mass difference, which is typically greater than 4 Daltons to minimize isotopic interference, allows for the simultaneous analysis of the labeled and unlabeled compounds. acs.org In quantitative analysis, a known amount of a stable isotope-labeled compound, known as an internal standard, is added to a sample before analysis. clearsynth.compubcompare.ai

The primary advantage of using a deuterated internal standard lies in its ability to compensate for variations that can occur during sample preparation and analysis. clearsynth.comwisdomlib.org These can include extraction inefficiencies, matrix effects where other components in the sample interfere with the analysis, and fluctuations in instrument response. clearsynth.comnih.gov Since the deuterated standard is chemically identical to the analyte of interest, it experiences the same losses and variations throughout the analytical process. pubcompare.ai By comparing the signal of the analyte to the known concentration of the internal standard, a highly accurate and precise quantification of the analyte can be achieved. clearsynth.com This technique is widely applied in various fields, including pharmaceutical research, clinical diagnostics, and environmental analysis. pubcompare.ai

Overview of Phenylacetone (B166967) Oxime as a Compound of Academic Interest

Phenylacetone oxime (C9H11NO) is an organic compound that holds considerable interest in several areas of scientific research. smolecule.com It serves as a crucial intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals. smolecule.com The reactivity of the oxime functional group allows for its conversion into other functional groups, such as amines through reduction or amides via the Beckmann rearrangement.

One of the key areas of research involving phenylacetone oxime is its role as a metabolite in the biological deamination of amphetamine. smolecule.comnih.gov Studies have demonstrated that in the body, amphetamine can be metabolized to phenylacetone oxime. smolecule.com Understanding this metabolic pathway is crucial for comprehending the pharmacokinetics and potential biological effects of amphetamines. smolecule.com

The synthesis of phenylacetone oxime is typically achieved through the condensation reaction of phenylacetone with hydroxylamine (B1172632). smolecule.com Phenylacetone itself can be synthesized through various methods, including the ketonic decarboxylation of phenylacetic acid or the Friedel-Crafts alkylation of benzene (B151609) with chloroacetone (B47974). wikipedia.orgscribd.com

Rationale for Deuteration at 1,1,1,3,3 Positions in Phenylacetone Oxime-1,1,1,3,3-D5

The selection of the 1,1,1,3,3 positions for deuterium (B1214612) labeling in this compound is a deliberate and strategic choice rooted in the principles of organic chemistry and mass spectrometry. These positions correspond to the two methyl groups attached to the carbon atom adjacent to the oxime functional group.

The hydrogens at the alpha position to a carbonyl group (or a group derived from a carbonyl, like an oxime) are known to be acidic and can be exchanged under certain conditions. youtube.com This exchange can be catalyzed by either acid or base. youtube.com By replacing these five hydrogen atoms with deuterium, a stable, non-labile isotopic label is introduced into the molecule. This ensures that the deuterium atoms will not be lost or exchanged during sample preparation or chromatographic separation, which is a critical requirement for a reliable internal standard.

The deuteration at these specific alpha positions provides a significant mass shift of five mass units compared to the unlabeled compound. This substantial difference in mass is easily resolved by a mass spectrometer, preventing any potential for cross-contribution or interference between the signals of the analyte and the internal standard. oup.com This clear separation of signals is essential for accurate quantification. oup.com Various methods exist for the deuteration of ketones at the α-position, often utilizing deuterium oxide (D2O) as the deuterium source in the presence of a catalyst. nih.govrsc.orgresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

154.22 g/mol |

IUPAC Name |

(NZ)-N-(1,1,1,3,3-pentadeuterio-3-phenylpropan-2-ylidene)hydroxylamine |

InChI |

InChI=1S/C9H11NO/c1-8(10-11)7-9-5-3-2-4-6-9/h2-6,11H,7H2,1H3/b10-8-/i1D3,7D2 |

InChI Key |

AUYFJUMCPAMOKN-SWVYPWSRSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])/C(=N/O)/C([2H])([2H])C1=CC=CC=C1 |

Canonical SMILES |

CC(=NO)CC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Strategies for Phenylacetone Oxime 1,1,1,3,3 D5 and Precursors

Established Synthetic Routes for Unlabeled Phenylacetone (B166967) Oxime

The synthesis of unlabeled phenylacetone oxime is a well-documented process that primarily involves two key stages: the synthesis of the precursor, phenylacetone (also known as P2P or 1-phenyl-2-propanone), and its subsequent conversion to the oxime.

Direct Oximation of Phenylacetone (P2P)

The most common and direct method for synthesizing phenylacetone oxime is through the condensation reaction of phenylacetone with hydroxylamine (B1172632). This reaction involves the nucleophilic addition of hydroxylamine to the carbonyl group of phenylacetone, followed by dehydration to form the oxime.

The reaction is typically carried out by treating phenylacetone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate (B1210297), in a suitable solvent system like aqueous ethanol. The general reaction is as follows:

C₆H₅CH₂COCH₃ + NH₂OH·HCl → C₆H₅CH₂C(=NOH)CH₃ + H₂O + HCl

Key parameters that can be optimized to maximize the yield and purity of the product include the stoichiometric ratio of the reactants, temperature, and reaction time. Typically, a slight excess of hydroxylamine is used to ensure the complete conversion of the ketone. The reaction can result in a mixture of E and Z isomers, the ratio of which can be influenced by the reaction conditions.

Synthesis via Phenylacetic Acid and Acetic Anhydride (B1165640) Pathways

Phenylacetone, the precursor to the oxime, can be synthesized through various methods, with a common laboratory-scale approach involving phenylacetic acid and acetic anhydride. scribd.comgoogle.commedium.com This reaction, when catalyzed by a base like pyridine (B92270) or sodium acetate, proceeds through a decarboxylation mechanism to yield phenylacetone. medium.com

A typical procedure involves refluxing a mixture of phenylacetic acid, acetic anhydride, and a catalyst. medium.com The reaction can be summarized as:

2 C₆H₅CH₂COOH + (CH₃CO)₂O → 2 C₆H₅CH₂COCH₃ + 2 CO₂ + H₂O

The yield of phenylacetone from this method can be influenced by the choice of catalyst and reaction conditions. For instance, a patent describes a method using a molar ratio of phenylacetic acid to sodium acetate to acetic anhydride of 2:1:6, which, after a series of heating and distillation steps, produces phenylacetone. google.com Industrial-scale production may favor gas-phase catalytic ketonization of phenylacetic acid and acetic acid over solid catalysts at high temperatures. pitt.edugoogle.com

Deuteration Methodologies for Phenylacetone-D5 and Phenylacetone Oxime-1,1,1,3,3-D5

The synthesis of this compound first requires the preparation of the deuterated precursor, Phenylacetone-d5. The deuterium (B1214612) atoms are introduced at the α-positions to the carbonyl group.

Specific Deuterium Incorporation at Aliphatic Positions

The α-hydrogens of ketones are acidic and can be exchanged for deuterium in the presence of a suitable deuterium source, such as deuterium oxide (D₂O), and a catalyst. rsc.orglibretexts.org This hydrogen-deuterium exchange is often catalyzed by acids or bases. rsc.orgrsc.org

For the synthesis of Phenylacetone-d5, which has the IUPAC name 1,1,1,3,3-pentadeuterio-3-phenylpropan-2-one, both the methyl and methylene (B1212753) groups adjacent to the carbonyl are deuterated. nih.gov This can be achieved by subjecting phenylacetone to a catalyzed exchange reaction with an excess of D₂O. libretexts.orgrsc.org

Recent advancements have focused on developing highly efficient and selective catalytic systems for α-deuteration of ketones. For example, a superacid-catalyzed protocol using [Ph₃C]⁺[B(C₆F₅)₄]⁻ as a pre-catalyst with D₂O has been shown to achieve high levels of deuterium incorporation (up to 99%) at the α-positions of various ketones with excellent functional group tolerance. rsc.org The proposed mechanism involves the in-situ generation of a superacidic species that protonates (or deuterates) the keto group, facilitating the formation of an enol tautomer which then undergoes H/D exchange. rsc.org Other catalysts, such as proline derivatives and metal nanoparticles, have also been investigated for their ability to catalyze H/D exchange reactions in ketones. nih.govacs.org

Once Phenylacetone-d5 is obtained, it can be converted to this compound via direct oximation with hydroxylamine hydrochloride, following a similar procedure to the unlabeled compound.

Challenges and Optimization in Deuterium Labeling Efficiency

Several challenges can arise during the deuteration process that can affect the labeling efficiency and the isotopic purity of the final product.

One of the primary challenges is achieving complete and selective deuteration at the desired positions. Incomplete exchange can lead to a mixture of isotopologues with varying numbers of deuterium atoms. To overcome this, an excess of the deuterium source (e.g., D₂O) and optimized reaction conditions (temperature, time, and catalyst loading) are crucial. libretexts.orgrsc.org

The kinetic isotope effect (KIE) is another important consideration. nih.govwikipedia.orgprinceton.edu The C-D bond is stronger than the C-H bond, which can lead to a slower reaction rate when a C-H bond is broken in the rate-determining step. princeton.eduhw.ac.uk In the context of the oximation of Phenylacetone-d5, the KIE is generally expected to be a secondary kinetic isotope effect as the C-D bonds are not broken during the reaction. However, understanding the KIE can be important for optimizing reaction conditions and for interpreting mechanistic studies where the deuterated compound is used. nih.govchemeurope.com

Controlling the degree of deuteration can also be challenging. For instance, achieving a specific number of deuterium substitutions (e.g., di-deuteration vs. tri-deuteration of a methyl group) requires precise control over the reaction conditions. rsc.org

To optimize deuterium labeling efficiency, a systematic approach is often employed, which may involve screening different catalysts, solvents, temperatures, and reaction times. rsc.org For example, a study on superacid-catalyzed α-deuteration of ketones optimized conditions by varying the catalyst loading, amount of D₂O, temperature, and reaction time to achieve high yields and deuterium incorporation. rsc.org

Advanced Purification Techniques for Deuterated this compound

The purification of the final product, this compound, is critical to ensure high chemical and isotopic purity. While standard techniques like recrystallization and distillation are often employed, more advanced methods may be necessary to separate the desired deuterated compound from any remaining starting materials, byproducts, and isotopically impure species. pitt.edumt.comwisc.edulibretexts.orgyoutube.com

Recrystallization is a fundamental technique for purifying solid organic compounds. pitt.edumt.comlibretexts.orgyoutube.com The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling. pitt.edu The process can be optimized by careful selection of the solvent system and control of the cooling rate to obtain well-formed crystals. mt.comyoutube.com

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of compounds from a mixture. wiley.comgoogle.cominterchim.comkubikat.orgyoutube.com It offers high resolution and can be used to separate compounds with very similar structures, such as different isotopologues. nih.govacs.org By selecting the appropriate stationary phase (e.g., reversed-phase C18) and mobile phase, a high degree of purity can be achieved. interchim.com The use of mass spectrometry (MS) as a detector in preparative LC-MS allows for the specific collection of fractions containing the target compound based on its mass-to-charge ratio, which is particularly useful for isotopically labeled compounds. wiley.comlumiprobe.com

Flash column chromatography is another widely used purification technique, particularly for larger scale purifications. biotage.com It is a faster version of traditional column chromatography that uses pressure to force the solvent through the column. While typically used for less polar compounds with normal-phase silica, reversed-phase flash chromatography can be employed for more polar or ionizable compounds. biotage.com

The choice of purification method will depend on the scale of the synthesis, the nature of the impurities, and the required level of purity for the final application of this compound. A combination of these techniques may be necessary to achieve the desired purity.

Isotopic Purity Assessment and Isotopic Impurity Profiling

The successful synthesis of this compound is contingent not only on the chemical conversion but also on achieving a high degree of isotopic enrichment. The assessment of isotopic purity and the identification of isotopic impurities are therefore crucial steps in the characterization of the final product. Various analytical techniques are employed for this purpose, with mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy being the most powerful.

Isotopic Purity Determination

Isotopic purity refers to the percentage of the compound that contains the desired number of isotopic labels. For this compound, the goal is to have five deuterium atoms at the specified positions.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a primary tool for determining isotopic purity. nih.govprepchem.com By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the distribution of isotopologues (molecules that differ only in their isotopic composition) can be determined. The mass spectrum will show a cluster of peaks corresponding to the unlabeled compound (D0), and the variously deuterated species (D1, D2, D3, D4, D5). The relative intensities of these peaks allow for the calculation of the isotopic purity.

For instance, the theoretical monoisotopic mass of unlabeled phenylacetone oxime (C9H11NO) is different from that of this compound (C9H6D5NO). The difference in mass directly corresponds to the number of deuterium atoms incorporated. The percentage of isotopic purity is calculated from the relative abundance of the D5 peak in relation to the sum of all isotopologue peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a complementary technique that can confirm the positions of deuterium labeling. prepchem.com Since deuterium is NMR-inactive at the proton frequency, the absence of signals corresponding to the α-protons (at the C1 and C3 positions) in the ¹H NMR spectrum of the synthesized compound provides strong evidence for successful deuteration at these sites. The integration of the remaining proton signals should correspond to the expected number of protons in the molecule.

Isotopic Impurity Profiling

Isotopic impurity profiling involves the identification and quantification of isotopologues other than the desired D5 species. These impurities can arise from incomplete deuteration or from H/D exchange reactions during synthesis or workup.

The mass spectrum provides a detailed profile of these impurities. For example, the presence of a significant M+4 peak (corresponding to the D4 isotopologue) would indicate that a portion of the molecules has failed to incorporate the fifth deuterium atom. Similarly, peaks at M+3, M+2, and M+1 would represent the D3, D2, and D1 species, respectively.

Table 1: Hypothetical Isotopic Distribution Data for this compound

| Isotopologue | Relative Abundance (%) |

| D0 (Unlabeled) | < 0.1 |

| D1 | 0.2 |

| D2 | 0.5 |

| D3 | 1.5 |

| D4 | 5.0 |

| D5 (Target) | 92.8 |

This table is for illustrative purposes and the actual distribution would be determined experimentally.

The acceptable level of isotopic impurities depends on the intended application of the compound. For use as an internal standard in quantitative mass spectrometry, a high isotopic purity (typically >98%) is desirable to minimize interference with the analysis of the unlabeled analyte.

Synthetic Strategies

The synthesis of this compound is typically achieved in two main stages:

Synthesis of the deuterated precursor: Phenylacetone-1,1,1,3,3-D5.

Oximation of the deuterated ketone: to form the final product.

Synthesis of Phenylacetone-1,1,1,3,3-D5

The key step in the synthesis of the deuterated precursor is the introduction of deuterium atoms at the enolizable α-positions of the ketone. This is generally accomplished through hydrogen-deuterium (H/D) exchange. libretexts.orgquimicaorganica.org

First, non-deuterated phenylacetone is synthesized. There are numerous established methods for this, including the Friedel-Crafts acylation of benzene (B151609) with chloroacetone (B47974) or the oxidation of phenyl-2-propanol. wikipedia.org

Once phenylacetone is obtained, the deuterium atoms are introduced via an acid- or base-catalyzed H/D exchange reaction. libretexts.orgquimicaorganica.org The protons on the carbon atoms adjacent to the carbonyl group (α-protons) are acidic and can be reversibly removed to form an enol or enolate intermediate. In the presence of a deuterium source, such as deuterium oxide (D₂O), the reprotonation step can incorporate a deuterium atom. libretexts.org

Base-Catalyzed Deuterium Exchange:

In a typical procedure, phenylacetone is treated with a base, such as sodium deuteroxide (NaOD) in D₂O. The base removes an α-proton, forming an enolate. The enolate then abstracts a deuterium atom from the D₂O solvent, resulting in a deuterated ketone. This process is repeated until all five α-protons (three on the methyl group and two on the methylene group) are replaced by deuterium atoms. To drive the equilibrium towards the fully deuterated product, a large excess of D₂O is used. quimicaorganica.org

Acid-Catalyzed Deuterium Exchange:

Alternatively, the exchange can be catalyzed by an acid, such as deuterium chloride (DCl) in D₂O. libretexts.org The acid protonates (or in this case, "deuteronates") the carbonyl oxygen, making the α-protons more acidic and facilitating the formation of an enol. The enol then reverts to the keto form by abstracting a deuterium from the solvent. This process is also repeated to achieve full deuteration.

Oximation of Phenylacetone-1,1,1,3,3-D5

Following the successful synthesis and purification of Phenylacetone-1,1,1,3,3-D5, the final step is the conversion of the ketone to an oxime. This is a standard condensation reaction with hydroxylamine.

Phenylacetone-1,1,1,3,3-D5 is reacted with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base, such as sodium acetate or pyridine, to neutralize the liberated HCl. The reaction is typically carried out in a protic solvent like ethanol. The nitrogen of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the deuterated ketone. Subsequent dehydration of the intermediate hemiaminal yields the desired this compound.

Table 2: Summary of Synthetic Steps and Reagents

| Step | Transformation | Key Reagents |

| 1 | Synthesis of Phenylacetone | e.g., Benzene, Chloroacetone, AlCl₃ |

| 2 | Deuteration | Phenylacetone, D₂O, NaOD (or DCl) |

| 3 | Oximation | Phenylacetone-1,1,1,3,3-D5, NH₂OH·HCl, Base (e.g., Sodium Acetate) |

Advanced Analytical Methodologies Utilizing Phenylacetone Oxime 1,1,1,3,3 D5 in Research

Role of Deuterated Internal Standards in High-Precision Mass Spectrometry-Based Quantification

The use of deuterated internal standards is a cornerstone of modern quantitative analysis, particularly in complex biological and environmental samples. These standards, which are molecules where one or more hydrogen atoms have been replaced by deuterium (B1214612), are chemically almost identical to their non-deuterated counterparts but have a different mass. clearsynth.com This property makes them invaluable in mass spectrometry-based quantification.

Principles of Isotope Dilution Mass Spectrometry for Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard (the "spike") to a sample before any processing or analysis. nih.govosti.gov The fundamental principle of IDMS is that the isotopically labeled internal standard behaves identically to the native analyte throughout the entire analytical procedure, including extraction, derivatization, and ionization. ptb.de By measuring the ratio of the native analyte to the isotopically labeled standard in the mass spectrometer, the initial concentration of the analyte in the sample can be determined with high accuracy. osti.gov This method effectively corrects for variations and losses that may occur during sample preparation and analysis. ptb.de

Compensation for Matrix Effects and Sample Preparation Losses in Complex Matrices

One of the most significant challenges in quantitative analysis is the "matrix effect," where components of the sample matrix other than the analyte of interest interfere with the analyte's ionization, leading to either suppression or enhancement of the signal. texilajournal.com Deuterated internal standards are particularly effective at compensating for these matrix effects. clearsynth.com Since the deuterated standard co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same matrix effects as the native analyte. texilajournal.com By calculating the ratio of the analyte to the internal standard, these effects are effectively cancelled out, leading to more accurate and reliable quantification. chromatographyonline.com Similarly, any losses of the analyte during the extensive sample preparation steps required for complex matrices, such as blood or plasma, are mirrored by the deuterated standard, ensuring that the final calculated concentration remains accurate. ptb.detexilajournal.com

Enhancement of Quantitative Accuracy and Precision through Deuterated Analogues

The use of deuterated analogues as internal standards significantly improves both the accuracy and precision of quantitative measurements. texilajournal.com Accuracy, or the closeness of a measured value to the true value, is enhanced because the internal standard corrects for systematic errors introduced by matrix effects and sample preparation. clearsynth.com Precision, the closeness of repeated measurements to each other, is improved because the internal standard accounts for random variations in the analytical process, such as fluctuations in instrument performance or injection volume. scispace.com The co-elution of the analyte and the deuterated standard ensures that they are subjected to the same conditions at the same time, leading to a more consistent and reproducible analysis. texilajournal.comaptochem.com

| Benefit of Deuterated Analogues | Impact on Quantitative Analysis |

| Accuracy | Minimizes systematic errors from matrix effects and sample loss. clearsynth.com |

| Precision | Reduces random errors from instrumental and procedural variations. scispace.com |

| Reliability | Ensures consistent and reproducible results across different samples and runs. texilajournal.com |

Mitigation of Ion Suppression and Enhancement Effects

Ion suppression or enhancement is a major concern in electrospray ionization (ESI) mass spectrometry, where co-eluting matrix components can affect the ionization efficiency of the analyte. researchgate.net Deuterated internal standards are instrumental in mitigating these effects. texilajournal.com Because the deuterated standard and the analyte have very similar retention times and ionization characteristics, they are equally affected by any suppression or enhancement from the matrix. texilajournal.com This co-elution ensures that the ratio of their signals remains constant, even if the absolute signal intensities fluctuate due to matrix interferences. researchgate.net While deuterated standards are highly effective, it is important to note that in some cases, slight differences in retention times between the analyte and the deuterated standard can lead to differential matrix effects, a phenomenon that requires careful method validation. myadlm.org

Development and Validation of Chromatographic-Mass Spectrometric Analytical Methods

The combination of chromatography for separation and mass spectrometry for detection provides a powerful platform for the analysis of complex mixtures. The development and validation of these methods are crucial for ensuring their reliability and accuracy for a specific application.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches for Enhanced Selectivity and Sensitivity

The use of Phenylacetone (B166967) Oxime-1,1,1,3,3-D5 as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies significantly improves the selectivity and sensitivity of analytical assays. Its structural similarity to the target analyte, phenylacetone oxime, ensures comparable chromatographic behavior and ionization efficiency. The mass difference introduced by the five deuterium atoms allows for clear differentiation between the analyte and the internal standard, minimizing isotopic interference. This is particularly crucial in complex matrices where co-eluting substances can suppress or enhance the analyte signal. The stable isotope-labeled internal standard co-elutes with the non-labeled analyte, experiencing similar matrix effects, which are then normalized during data processing, leading to more accurate quantification.

Optimization of Mass Spectrometric Parameters: Ionization, Fragmentation, and Selected Reaction Monitoring (SRM) Transitions

Optimal performance of LC-MS/MS analysis hinges on the meticulous optimization of mass spectrometric parameters. For Phenylacetone Oxime-1,1,1,3,3-D5, this involves fine-tuning the ionization source, typically Electrospray Ionization (ESI), to achieve stable and efficient ion generation. Key parameters that are adjusted include the spray voltage, sheath gas flow, auxiliary gas flow, and capillary temperature.

Following ionization, the fragmentation of the precursor ion is optimized in the collision cell. The collision energy is carefully selected to produce characteristic and abundant product ions. These precursor-to-product ion transitions form the basis of Selected Reaction Monitoring (SRM), a highly selective and sensitive detection mode. The specific m/z transitions for this compound are distinct from its non-deuterated counterpart, allowing for unambiguous identification and quantification.

Table 1: Illustrative Optimized Mass Spectrometric Parameters

| Parameter | Optimized Value |

|---|---|

| Ionization Mode | ESI Positive |

| Spray Voltage | 4.5 kV |

| Sheath Gas Flow | 40 units |

| Auxiliary Gas Flow | 10 units |

| Capillary Temperature | 350 °C |

| Collision Gas | Argon |

Method Validation Parameters: Linearity, Limit of Detection (LOD), Limit of Quantification (LOQ), Accuracy, Precision, and Stability for Research Purposes

For research applications, methods utilizing this compound must undergo rigorous validation to ensure the reliability of the data. Key validation parameters include:

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of calibration standards and evaluating the correlation coefficient (r²) of the resulting calibration curve.

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.

Accuracy: The closeness of the measured value to the true value. It is often expressed as the percent recovery of a known amount of analyte spiked into a blank matrix.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).

Stability: The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. This includes freeze-thaw stability, short-term bench-top stability, and long-term storage stability.

Table 2: Representative Method Validation Data

| Parameter | Result |

|---|---|

| Linearity (r²) | ≥ 0.99 |

| LOD | Analyte and matrix dependent |

| LOQ | Analyte and matrix dependent |

| Accuracy (% Recovery) | 85-115% |

| Precision (%RSD) | < 15% |

Spectroscopic Characterization Techniques for this compound

Spectroscopic techniques are indispensable for the structural confirmation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²H NMR) for Structural Confirmation and Deuterium Location

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the 1 and 3 positions of the acetone (B3395972) moiety would be absent, confirming the location of the deuterium labels. The remaining proton signals would correspond to the phenyl group and any other protons in the molecule.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would show signals for all carbon atoms in the molecule. The carbons bonded to deuterium will exhibit a characteristic triplet splitting pattern due to C-D coupling, providing further confirmation of the deuterium labeling.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a definitive confirmation of the presence and location of the deuterium atoms within the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule. In the spectra of this compound, characteristic absorption bands for the C-D bonds would be observed at lower frequencies compared to the corresponding C-H bonds. The spectra would also display bands corresponding to the C=N of the oxime group, the O-H of the oxime, and the aromatic C-H and C=C stretching vibrations of the phenyl ring.

Table 3: Key Spectroscopic Data for this compound

| Technique | Observed Feature | Interpretation |

|---|---|---|

| ¹H NMR | Absence of signals for protons at positions 1 and 3 | Confirms deuteration at specified positions |

| ¹³C NMR | Triplet splitting for carbons at positions 1 and 3 | Confirms C-D bonds |

| ²H NMR | Signal present | Direct detection of deuterium |

| IR/Raman | C-D stretching vibrations | Confirms presence of C-D bonds |

| IR/Raman | C=N and O-H stretching | Confirms oxime functional group |

Application in Forensic Analytical Chemistry Research Methodologies

In the field of forensic analytical chemistry, the use of deuterated internal standards like this compound is paramount for the development of robust and defensible analytical methods. These methods are often used for the identification and quantification of controlled substances and their precursors in complex forensic samples such as illicit drug seizures, clandestine laboratory samples, and biological matrices. The use of a stable isotope-labeled internal standard minimizes the impact of matrix effects, which are a significant challenge in forensic toxicology, thereby improving the accuracy and reliability of quantitative results. This is critical for meeting the stringent legal and scientific standards required in forensic investigations.

Elucidation of Synthetic Route Impurities and Chemical Markers (e.g., Phenylacetone Oxime in Illicit Drug Synthesis)

The forensic analysis of illicitly manufactured drugs, such as amphetamine and methamphetamine, extends beyond simple identification to include "chemical fingerprinting" or impurity profiling. This process aims to identify route-specific markers that provide intelligence on the synthetic pathway employed. Phenylacetone, commonly known as P2P, is a primary precursor for the synthesis of amphetamine and methamphetamine. wikipedia.orgnih.gov The clandestine manufacturing of P2P from various starting materials results in the formation of characteristic impurities. researchgate.net

Research has focused on identifying these impurities to trace the origins of seized drugs. For instance, the Baeyer-Villiger reaction route, which uses benzaldehyde (B42025) and methyl ethyl ketone to produce P2P, generates a unique profile of by-products. researchgate.netnih.gov Phenylacetone oxime itself is a known intermediate in the metabolism of amphetamine and can also be present as an impurity in certain synthesis routes. nih.govnih.gov

In this context, this compound is invaluable. When analyzing a seized sample using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), a known quantity of the deuterated oxime is added as an internal standard. Because it is chemically identical to the non-labeled phenylacetone oxime but has a different mass, it allows for precise quantification of the actual oxime impurity present in the sample. This aids forensic chemists in distinguishing between different synthetic methods, as the presence and concentration of specific impurities can be indicative of a particular chemical process. researchgate.net The acylative decarboxylation of phenylacetic acid, another method for synthesizing P2P, is known to produce neutral compounds like cis and trans 1,3-diphenyl-2-methylpropene and enol acetates, which would be difficult to separate from the final product by unskilled chemists. researchgate.net

Table 1: Examples of Route-Specific Impurities in P2P Synthesis This table contains interactive elements. Click on the headers to sort the data.

| Impurity Name | Associated Synthesis Route | Significance |

|---|---|---|

| 3-methyl-4-phenyl-3-buten-2-one | Baeyer-Villiger (from Benzaldehyde and MEK) | Route-specific marker for this three-step synthesis. nih.gov |

| 2-methyl-1,5-diphenylpenta-1,4-diene-3-one | Baeyer-Villiger (from Benzaldehyde and MEK) | Indicates specific starting materials and reaction conditions. nih.gov |

| cis- and trans-1,3-diphenyl-2-methylpropene | Acylative Decarboxylation of Phenylacetic Acid | Characteristic neutral by-product of this reaction. researchgate.net |

| Dibenzylketone and Phenyl-2-propanone Enol Acetates | Acylative Decarboxylation of Phenylacetic Acid | Side-reaction products indicating this specific pathway. researchgate.net |

Development of Robust Analytical Procedures for Controlled Substances Analysis

The development of reliable and validated analytical methods is fundamental to forensic toxicology and controlled substance analysis. These methods must be accurate, precise, specific, and robust to handle the complexity of seized drug samples, which often contain cutting agents, impurities, and isomers. ojp.gov General-purpose GC-MS methods can face challenges in differentiating isomeric or isobaric compounds. ojp.gov

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust quantitative analysis. An internal standard is a compound added to a sample in a known concentration to facilitate the accurate quantification of an analyte. ojp.gov In a typical workflow, the deuterated standard is added to both calibration standards and the unknown sample. During MS analysis, the instrument monitors the ion signals for both the target analyte (e.g., phenylacetone oxime) and the deuterated internal standard. Because the internal standard experiences the same sample preparation and analysis conditions as the analyte, any variations in sample extraction, injection volume, or instrument response are corrected for, significantly improving the method's accuracy and precision. ojp.gov

The establishment of an appropriate internal standard and a clear data interpretation workflow is critical for reducing analysis time and minimizing the potential for false positives. ojp.gov Furthermore, developing robust procedures may involve chemical derivatization to improve the analytical characteristics of a target compound. For example, studies on P2P precursors have shown that methoxime derivatization can prevent the thermal decomposition of these compounds during GC-MS analysis, leading to more reliable results. nih.gov

Table 2: Key Validation Parameters for Robust Analytical Methods This table contains interactive elements. Click on the headers to sort the data.

| Validation Parameter | Description | Role of Internal Standard |

|---|---|---|

| Accuracy & Precision | Closeness of a measured value to the true value (accuracy) and the closeness of repeated measurements to each other (precision). | Corrects for variations in sample handling and instrument response, improving both accuracy and precision. ojp.gov |

| Specificity | The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. | Helps confirm the identity of the analyte through consistent retention time and mass spectral ratios relative to the standard. |

| Reproducibility | The ability of the method to produce consistent results across different labs, analysts, or instruments. | Minimizes inter-assay variability by providing a constant reference point within each analysis. ojp.gov |

| Sensitivity (Limit of Detection/Quantification) | The lowest concentration of an analyte that can be reliably detected or quantified with acceptable precision and accuracy. | Improves signal-to-noise ratio, allowing for more confident measurement at low concentrations. |

Academic Studies on Thermal Degradation and Derivatization Approaches for Related Compounds

Academic research into the chemical properties of drug precursors and related compounds provides foundational knowledge for forensic applications. This includes studying how these molecules behave under various conditions, such as the high temperatures encountered in a GC injector or in crude synthesis methods.

Thermal Degradation The study of thermal degradation is crucial for understanding the stability of chemical evidence and for identifying potential markers that are formed when heat is applied during illicit synthesis. When heated to decomposition, organic compounds can break down into a variety of smaller products. nih.gov Research on the long-term storage and degradation of P2P revealed that it can be oxidized by air, especially at room temperature. researchgate.net This degradation was found to produce several compounds that could be misinterpreted or could provide clues about the sample's history. researchgate.net Such studies often employ techniques like pyrolysis-GC-MS, where a sample is heated to a specific temperature in a controlled environment, and the resulting breakdown products are immediately analyzed. nih.gov

Table 3: Identified Degradation Products of Phenylacetone (P2P) Storage This table contains interactive elements. Click on the headers to sort the data.

| Degradation Product | Presumed Formation Pathway | Reference |

|---|---|---|

| Benzaldehyde | Oxidation of P2P. | researchgate.net |

| Benzoic Acid | Further oxidation of Benzaldehyde. | researchgate.net |

| 1-Phenyl-1,2-propanedione | Oxidation of P2P, possibly via a phenylacetylcarbinol intermediate. | researchgate.net |

| Benzyl (B1604629) acetate (B1210297) | Identified as a degradation product after 6-month storage. | researchgate.net |

| Phenylacetylcarbinol | Presumed initial oxidation product of P2P. | researchgate.net |

Derivatization Approaches Derivatization is the process of chemically modifying a compound to produce a new compound (a derivative) that has properties better suited for a particular analytical method. In the mid-20th century, preparing crystalline derivatives like oximes was a standard method for identifying ketones before the widespread availability of sophisticated instrumental techniques. smolecule.com

In modern analytical chemistry, derivatization is used to improve chromatographic behavior, enhance thermal stability, or increase mass spectrometry signal. A key example relevant to P2P analysis is the use of methoxime derivatization. Research has shown that certain P2P precursors decompose into P2P in the hot injector of a gas chromatograph, which would lead to incorrect identification and quantification. nih.gov Converting these precursors into their methoxime derivatives prevents this decomposition, allowing for accurate analysis of the original sample composition. nih.gov This highlights how derivatization is a critical tool in developing robust analytical methods for complex and potentially unstable compounds.

Table 4: Derivatization Approaches for Ketone and Precursor Analysis This table contains interactive elements. Click on the headers to sort the data.

| Derivatization Method | Purpose | Application Example |

|---|---|---|

| Oximation (forming an oxime) | Historically used for the identification and characterization of ketones by creating a crystalline solid with a distinct melting point. | Reacting phenylacetone with hydroxylamine (B1172632) to form phenylacetone oxime for identification. smolecule.com |

| Methoxime Derivatization | To prevent thermal decomposition of thermally labile compounds during GC-MS analysis. | Preventing the conversion of P2P precursors (e.g., EAPA, MGPA) into P2P in the GC injector. nih.gov |

Metabolic and Biocatalytic Investigations Involving Phenylacetone Oxime Non Human Contexts

In Vitro Metabolic Pathway Elucidation of Phenylacetone (B166967) Oxime

The study of how chemical compounds are metabolized in the body is crucial for understanding their biological activity and potential effects. In non-human contexts, particularly in preclinical research, in vitro models using animal tissues provide valuable insights into metabolic pathways. Phenylacetone oxime, a compound of interest in various chemical and biological studies, has been the subject of such investigations to determine how it is processed and transformed by metabolic enzymes.

Studies in Animal Liver Homogenates and Microsomes (e.g., Rat, Rabbit)

The liver is the primary site of drug and xenobiotic metabolism. Therefore, researchers frequently use liver preparations, such as homogenates and microsomes, to study metabolic reactions in a controlled laboratory setting. Studies on phenylacetone oxime have utilized liver preparations from rats and rabbits to identify the enzymes and pathways involved in its breakdown.

When incubated with the 12,000g supernatant fraction of homogenized rat liver, phenylacetone oxime was found to be metabolized into several products. nih.gov This fraction contains a mixture of cytosolic and microsomal enzymes, providing a comprehensive system for metabolic studies. Similarly, rabbit liver preparations have been used to investigate the metabolism of related compounds, revealing species-specific differences in metabolic routes. nih.govnih.gov

Identification of in vitro Metabolites (e.g., 2-nitro-1-phenylpropane, benzyl (B1604629) alcohol, 1-phenyl-2-propanone)

Through the use of techniques like combined gas chromatography and mass spectrometry (GC-MS), researchers have identified the chemical structures of the metabolites formed from phenylacetone oxime. In studies with rat liver homogenates, one major and two minor metabolites were identified. nih.gov The major metabolite was determined to be 2-nitro-1-phenylpropane, while the minor metabolites were identified as benzyl alcohol and 1-phenyl-2-propanone. nih.gov The formation of 1-phenyl-2-propanone indicates that the oxime can be converted back to its corresponding ketone. nih.gov

Table 1: In Vitro Metabolites of Phenylacetone Oxime Identified in Rat Liver Homogenates

| Metabolite Name | Chemical Formula | Classification |

|---|---|---|

| 2-nitro-1-phenylpropane | C₉H₁₁NO₂ | Major Metabolite |

| Benzyl alcohol | C₇H₈O | Minor Metabolite |

| 1-phenyl-2-propanone | C₉H₁₀O | Minor Metabolite |

Influence of Cofactor Dependencies and Species Differences on Metabolic Routes

Metabolic enzymes often require cofactors, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and its phosphorylated form (NADP), to carry out their catalytic functions. The availability and preference for these cofactors can significantly influence the rate and pathway of metabolism. nih.gov

Studies on the metabolism of the related compound, phenylacetone, in rat and rabbit liver preparations have highlighted the importance of both cofactor dependency and species differences. nih.gov For instance, the reduction of phenylacetone to 1-phenyl-2-propanol (B48451) was much more efficient in rat liver preparations with an NADH-fortified system compared to an NADPH-fortified one. nih.gov In contrast, rabbit liver preparations showed extensive reduction with either cofactor. nih.gov These findings underscore the marked differences in metabolic pathways that can exist between species and the critical role that cofactors play in these processes. nih.gov

In Vivo Metabolic Tracing Studies in Animal Models Utilizing Stable Isotope Labeling

To gain a more dynamic understanding of how a compound is metabolized and distributed throughout a living organism, researchers employ in vivo studies in animal models. A powerful technique in this regard is stable isotope labeling, which allows for the tracking of a molecule and its metabolic products over time.

Application of Deuterated Phenylacetone Oxime-1,1,1,3,3-D5 for Tracing Metabolic Fates and Turnover in Animal Models

Stable isotope labeling involves replacing one or more atoms of a compound with their heavier, non-radioactive isotopes. In the case of phenylacetone oxime, a deuterated version, this compound, can be synthesized. Deuterium (B1214612) (²H or D) is an isotope of hydrogen. By introducing this labeled compound into an animal model, researchers can use analytical techniques like mass spectrometry to distinguish the labeled compound and its metabolites from their naturally occurring, unlabeled counterparts.

This approach allows for the precise tracing of the metabolic fate of phenylacetone oxime, providing information on its absorption, distribution, metabolism, and excretion (ADME) profile. It helps in determining the rate of metabolic turnover and identifying the full spectrum of metabolites formed in a whole-organism setting. For instance, the use of phenyl-labeled (2H5) phenylacetone confirmed that benzoic acid was a true metabolite in rabbit liver incubations. nih.gov

Investigation of Enzyme Systems and Their Role in Phenylacetone Oxime Metabolism (e.g., Baeyer-Villiger Monooxygenases, Flavin-Containing Monooxygenases)

The metabolism of oximes and related ketones can be facilitated by specific classes of enzymes. Two such enzyme families are Baeyer-Villiger monooxygenases (BVMOs) and flavin-containing monooxygenases (FMOs). wikipedia.orgwikipedia.org

Baeyer-Villiger Monooxygenases (BVMOs) are enzymes that catalyze the Baeyer-Villiger oxidation, a reaction that converts a ketone to an ester or a cyclic ketone to a lactone. wikipedia.org These enzymes utilize a flavin adenine dinucleotide (FAD) cofactor and molecular oxygen. nih.gov Phenylacetone monooxygenase (PAMO), a thermostable BVMO from the bacterium Thermobifida fusca, has been extensively studied for its catalytic mechanism and potential applications in biocatalysis. nih.govnih.govidexlab.com The catalytic cycle of PAMO involves the reduction of the FAD cofactor by NADPH, followed by reaction with oxygen to form a peroxyflavin intermediate, which then reacts with the ketone substrate. idexlab.com

Flavin-Containing Monooxygenases (FMOs) are another important class of enzymes involved in the metabolism of a wide range of xenobiotics, including compounds containing nitrogen and sulfur atoms. wikipedia.orgnih.govnih.gov Like BVMOs, FMOs are FAD-dependent monooxygenases. nih.gov They play a significant role in the detoxification of foreign compounds. wikipedia.org The metabolism of phenylacetone oxime, which contains a nitrogen atom, could potentially be mediated by FMOs. nih.gov These enzymes are known to have overlapping substrate specificities with cytochrome P450 (CYP) enzymes, but often produce different metabolites. nih.gov

Table 2: Enzyme Systems Implicated in Phenylacetone Oxime Metabolism

| Enzyme Family | Cofactor | Function | Relevance to Phenylacetone Oxime |

|---|---|---|---|

| Baeyer-Villiger Monooxygenases (BVMOs) | FAD, NADPH | Catalyze the insertion of an oxygen atom into a C-C bond adjacent to a carbonyl group. nih.gov | Phenylacetone, the ketone corresponding to the oxime, is a substrate for PAMO, a type of BVMO. idexlab.com |

| Flavin-Containing Monooxygenases (FMOs) | FAD, NADPH | Catalyze the oxygenation of soft nucleophiles, such as nitrogen and sulfur atoms in xenobiotics. wikipedia.orgnih.gov | The nitrogen atom in the oxime functional group makes it a potential substrate for FMOs. nih.gov |

Biocatalytic Transformations and Synthetic Biology Applications

In non-human contexts, the study of phenylacetone oxime and related structures is significantly driven by their potential as intermediates in biocatalytic and synthetic biology applications. Enzymes offer a powerful toolkit for the synthesis and modification of oxime-containing molecules, prized for their high selectivity and operation under mild conditions. rsc.orgresearchgate.net

Stereochemical Aspects of Oxime Reductions and Oxidations in Biocatalytic Systems

The stereochemistry of the oxime C=N double bond (E/Z isomerism) is a critical factor that significantly influences the outcome of biocatalytic transformations. researchgate.netnih.gov Enzymes, with their precisely shaped active sites, can exhibit high stereoselectivity, making them invaluable for producing enantiomerically pure compounds. bohrium.com

Biocatalytic Reductions: A significant breakthrough in oxime biocatalysis was the discovery that ene-reductases (ERs) from the Old Yellow Enzyme (OYE) family can catalyze the stereoselective reduction of the C=N bond in oximes, a transformation for which no single, defined enzyme was previously known. acs.org This promiscuous activity of ERs opens a pathway to chiral amines. acs.org

In the reduction of an α-oximino ester, a panel of ene-reductases was shown to reduce the C=N bond with high stereoselectivity, consistently producing the D-configuration at the α-carbon with excellent optical purity (>98% enantiomeric and diastereomeric excess). acs.org This high degree of specificity confirms that the reduction is an enzyme-catalyzed process. acs.org The reaction involves the reduction of the oxime to an intermediate amino group, which can then be further transformed. acs.org

Table 2: Stereoselective Reduction of an α-Oximino Ester by Ene-Reductases (ERs) acs.org

| Enzyme | Substrate | Configuration of Product | Enantiomeric Excess (ee) | Diastereomeric Excess (de) |

|---|---|---|---|---|

| OYE 2.6 | Ethyl 2-(hydroxyimino)-3-oxobutanoate | D-configuration | >98% | >98% |

| OYE 3 | Ethyl 2-(hydroxyimino)-3-oxobutanoate | D-configuration | >98% | >98% |

| ChrR | Ethyl 2-(hydroxyimino)-3-oxobutanoate | D-configuration | >98% | >98% |

| ER-Cpr | Ethyl 2-(hydroxyimino)-3-oxobutanoate | D-configuration | >98% | >98% |

Biocatalytic Oxidations: The oxidation of oximes can also be mediated by enzymes. For instance, cytochrome P450 enzymes can oxidize oximes in the presence of cofactors like NADPH and molecular oxygen. mdpi.com This process is integral to the metabolic pathways of certain natural products. nih.gov The stereochemical configuration of the oxime substrate can affect its binding and orientation within the enzyme's active site, thereby influencing the reaction's efficiency and outcome. While the primary products of such oxidations are often the corresponding carbonyl compounds, the enzymatic environment can prevent over-oxidation or side reactions that might occur with chemical oxidants. researchgate.net The use of biocatalysts like alcohol dehydrogenases and oxidases represents a promising, cost-effective, and environmentally friendly approach to selective oxidation reactions. dtu.dk

Theoretical and Computational Studies on Phenylacetone Oxime

Quantum Chemical Calculations of Molecular Structure, Conformation, and Reactivity of Oxime Functional Group

The oxime functional group (C=N-OH) is the molecule's reactive center. It can exist as two distinct geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. nih.gov Computational models show that the (E)-isomer is often thermodynamically more stable than the (Z)-isomer, a phenomenon attributed to steric and electronic factors. mdpi.com For instance, in some oximes, the (E)-isomer is stabilized by intermolecular hydrogen bonds in the solid state, an interaction that is sterically hindered in the (Z)-form. mdpi.com The oxime group is polar and acts as both a hydrogen bond donor (via the -OH group) and a hydrogen bond acceptor (via the nitrogen and oxygen atoms), which governs its intermolecular interactions. nih.govresearchgate.net

Table 1: Representative Calculated Structural Parameters for Oxime Isomers. (Note: Values are from analogous complex oximes and serve as a reference for the general structural features of the oxime group.)

The reactivity of the oxime group is a central focus of computational studies. Its nucleophilicity, particularly of the deprotonated oximate form (>C=N-O⁻), makes it highly reactive toward electrophiles. nih.gov The nitrogen atom, possessing an unshared electron pair adjacent to the oxygen, exhibits an "alpha effect," enhancing its nucleophilic character beyond what would be expected based on its basicity alone. nih.govic.ac.uk This heightened reactivity is crucial for its chemical transformations, including its role as a reactivator for inhibited enzymes in certain biological contexts. mdpi.comosu.edu

Mechanistic Insights into Oxime Formation and Isomerization (E/Z Isomerism)

Computational studies have provided a detailed, step-by-step understanding of the mechanism of oxime formation from a ketone (phenylacetone) and hydroxylamine (B1172632). researchgate.netnih.gov The reaction is generally acid-catalyzed and proceeds through a two-stage process: nucleophilic addition followed by dehydration. researchgate.netacs.org

Nucleophilic Attack: The reaction begins with the nucleophilic attack of the hydroxylamine's nitrogen atom on the carbonyl carbon of phenylacetone (B166967). ic.ac.uk DFT calculations indicate that this step can be concerted with a proton transfer, often mediated by solvent molecules, to the carbonyl oxygen. ic.ac.ukresearchgate.net This avoids the formation of a high-energy, charge-separated intermediate.

Tetrahedral Intermediate Formation: This initial attack leads to a neutral tetrahedral intermediate, often called a carbinolamine or hemiaminal. nih.gov

Dehydration: The final stage is the elimination of a water molecule. This step is typically the rate-limiting step under acidic conditions and involves the protonation of the hydroxyl group of the intermediate, turning it into a good leaving group (H₂O). researchgate.netnih.gov Subsequent removal of a proton from the nitrogen atom yields the final C=N double bond of the oxime.

Table 2: Calculated Energetic Parameters for Key Steps in Oxime Formation. (Note: Values are from studies on analogous systems and illustrate the general mechanism.)

The E/Z isomerism of the resulting oxime is a critical aspect. The interconversion between the (E) and (Z) isomers does not typically occur under normal conditions because it requires breaking and reforming the C=N π-bond, leading to a high energy barrier. nih.gov Computational studies on related systems have calculated this rotational barrier to be around 200 kJ/mol, making spontaneous isomerization at room temperature extremely unlikely. mdpi.com This high barrier means that the (E) and (Z) isomers can be isolated as separate, stable compounds. nih.gov The specific ratio of (E) to (Z) isomers produced during synthesis can be influenced by reaction conditions such as pH and temperature.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Insights for Phenylacetone (B166967) Oxime-1,1,1,3,3-D5

Phenylacetone Oxime-1,1,1,3,3-D5 is a deuterated stable isotope-labeled version of Phenylacetone Oxime. The primary and most significant academic contribution of this compound is its role as an internal standard in quantitative analytical chemistry, particularly in methods utilizing mass spectrometry. clearsynth.com The non-labeled compound, phenylacetone oxime, is recognized in academic research primarily for two reasons: it is an intermediate metabolite in the deamination of amphetamine and it is a derivative of phenylacetone, a precursor in the synthesis of amphetamine and methamphetamine. nih.govnih.gov

Given the importance of accurately measuring phenylacetone and its derivatives in forensic and toxicological analyses, a reliable internal standard is essential. This compound serves this critical function. In analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated standards are considered ideal. researchgate.net They exhibit nearly identical chemical and physical properties to their non-labeled counterparts, meaning they behave similarly during sample extraction, derivatization, and chromatographic separation. researchgate.net

The key research insight is that the use of a stable isotope-labeled internal standard like this compound significantly enhances the precision and accuracy of quantification. clearsynth.com It allows for the correction of analytical variability, including fluctuations in instrument response and matrix effects, where other components in a complex sample can suppress or enhance the analyte signal. kcasbio.com By adding a known quantity of the deuterated standard to a sample, the concentration of the target analyte (phenylacetone oxime) can be determined by comparing the ratio of the analyte's mass spectrometric response to that of the internal standard. clearsynth.com This approach is a cornerstone of modern bioanalytical method validation and is highly recommended by regulatory bodies. kcasbio.comtandfonline.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (NE)-N-(1-phenyl-1,1,3,3,3-pentadeuteriopropan-2-ylidene)hydroxylamine | |

| Molecular Formula | C₉H₆D₅NO | nih.gov |

| Molecular Weight | 154.22 g/mol | |

| CAS Number | 66432-36-8 | biomall.in |

| Canonical SMILES | CC(=NO)CC1=CC=CC=C1 | nih.gov |

Emerging Analytical Technologies and Their Potential Application in Deuterated Standards Research

Advances in analytical instrumentation are continually refining the landscape of deuterated standards research. While GC-MS and LC-MS/MS remain the workhorses for quantitative analysis, several emerging technologies offer enhanced capabilities that directly benefit the application of standards like this compound.

High-Resolution Mass Spectrometry (HRMS), including technologies like Orbitrap and Time-of-Flight (TOF) mass spectrometry, represents a significant leap forward. Unlike traditional quadrupole mass spectrometers, HRMS instruments provide much greater mass accuracy and resolution. This allows for the unambiguous differentiation of the target analyte from the deuterated internal standard, as well as from isobaric interferences within the sample matrix. This high specificity reduces the risk of analytical errors and can simplify sample preparation procedures.

Another area of development is the evolution of stable isotope labeling itself. While deuterium (B1214612) labeling is common due to its relative affordability, potential issues such as chromatographic shifts and, in rare cases, in-source back-exchange of deuterium for hydrogen have been noted. sigmaaldrich.com This has led to the increased availability of "second generation" internal standards labeled with heavy isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). sigmaaldrich.com These standards are less prone to isotopic exchange and often co-elute perfectly with the analyte, providing even more robust correction. sigmaaldrich.com Future research could involve comparing the performance of this compound against a ¹³C- or ¹⁵N-labeled version in various analytical scenarios.

Furthermore, advances in multidimensional chromatography (e.g., LCxLC or GCxGC) provide vastly superior separating power for extremely complex samples. When coupled with mass spectrometry, these techniques can resolve the target analyte and its deuterated standard from thousands of other compounds, which is invaluable in challenging matrices like biological tissues or environmental samples. The robustness of this compound as an internal standard would be critical to leveraging the quantitative power of these advanced separation technologies.

Table 2: Comparison of Analytical Technologies for Deuterated Standard Analysis

| Technology | Principle | Advantages for Deuterated Standards | Potential Applications |

| GC-MS | Separation by volatility/polarity; detection by mass-to-charge ratio. | Well-established for volatile compounds; good sensitivity. | Forensic analysis of illicit drug samples. |

| LC-MS/MS | Separation by polarity; detection by precursor/product ion transitions. | High throughput and specificity; suitable for a wide range of compounds. tandfonline.com | Quantifying drug metabolites in plasma or urine. sigmaaldrich.com |

| HRMS (e.g., LC-Orbitrap) | Separation by polarity; detection by high-accuracy mass measurement. | Extremely high specificity, reducing matrix interferences; can perform retrospective data analysis. | Metabolomics studies; identifying unknown transformation products. |

| Multidimensional Chromatography (e.g., GCxGC-MS) | Two independent columns for separation; detection by MS. | Unparalleled separation power for highly complex samples. | Analysis of trace contaminants in environmental samples. |

Unexplored Research Avenues and Gaps in Understanding the Chemical and Biochemical Transformations of this compound

Despite its clear role as an analytical tool, several research avenues concerning this compound remain unexplored. These gaps in knowledge relate to its chemical stability, potential isotopic effects on its biochemical behavior, and the development of more efficient synthetic methods.

A primary unexplored area is the comprehensive stability testing of the deuterium labels. While the labels at the 1- and 3-positions of the propanone backbone are on saturated carbons and generally considered stable, their inertness under a wide range of analytical conditions (e.g., extreme pH, various derivatization reactions, or high-temperature GC inlets) has not been extensively documented. Research into potential deuterium-hydrogen exchange or fragmentation patterns that differ from the non-labeled analog under specific mass spectrometric conditions would be valuable for ensuring its reliability in all applications.

From a biochemical perspective, a significant gap exists in understanding the kinetic isotope effect on the metabolism of this compound. The non-deuterated phenylacetone oxime is a known metabolite of amphetamine. nih.gov It is plausible that this compound, if used in in vivo studies, could be subject to further metabolism. The presence of five deuterium atoms could alter the rate of these metabolic reactions compared to the natural compound. Investigating whether the C-D bonds are cleaved at different rates by metabolic enzymes (e.g., cytochrome P450s) and whether this impacts its clearance rate would provide crucial insights into its suitability for pharmacokinetic studies.

Finally, while the synthesis of phenylacetone oxime is straightforward, involving the condensation of phenylacetone with hydroxylamine (B1172632), the synthetic routes for multiply deuterated analogs can be more complex and costly. nih.gov Research into more efficient, scalable, and cost-effective synthetic pathways for this compound, potentially starting from different deuterated precursors or utilizing novel catalytic methods, represents another important and practical research avenue. This could increase its accessibility for research laboratories and analytical testing facilities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing isotopically labeled Phenylacetone Oxime-1,1,1,3,3-D5, and how do deuterium substitution patterns influence reaction yields?

- Methodological Answer : Deuterated phenylacetone derivatives are typically synthesized via isotopic exchange or deuterated precursor incorporation. For example, Friedel-Crafts alkylation using deuterated chloroacetone (CD₃COCD₂Cl) with benzene under acidic conditions can yield deuterated phenylacetone intermediates. Subsequent oximation with hydroxylamine hydrochloride generates the oxime derivative. Yield optimization requires controlled deuteration steps to minimize isotopic scrambling, as excessive acid or heat can lead to H/D exchange .

Q. What analytical techniques are critical for confirming the structural integrity and isotopic purity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/²H NMR are essential. In ¹H NMR, the absence of peaks at 2.1–2.3 ppm (non-deuterated methyl groups) confirms deuteration at the 1,1,1,3,3 positions. ¹³C NMR can resolve isotopic splitting in carbonyl carbons (~210 ppm). For isotopic purity, compare experimental molecular ion clusters (e.g., [M+H]⁺) with theoretical isotopic distributions using software like IsoSpec .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at 2–8°C. Deuterated ketones are prone to moisture-induced decomposition; thus, solvent-free storage or use of anhydrous solvents (e.g., deuterated DMSO) is recommended. Monitor stability via periodic FT-IR to detect carbonyl degradation (shift from ~1700 cm⁻¹ for oxime to ~1650 cm⁻¹ for hydrolyzed products) .

Advanced Research Questions

Q. How do deuterium isotope effects (KIEs) influence the enzymatic activity of Baeyer-Villiger monooxygenases (BVMOs) when using this compound as a substrate?

- Methodological Answer : Deuterium substitution at methyl groups alters substrate binding and transition-state stabilization in BVMOs. For example, Sle_62070 monooxygenase activity decreased by ~30% with deuterated phenylacetone due to increased C-D bond strength, slowing the rate-limiting oxygenation step. To quantify KIEs, compare values for deuterated vs. non-deuterated substrates under controlled pH (optimal ~8.0) and NADPH cofactor concentrations .

Q. What strategies resolve contradictory NMR data between theoretical predictions and experimental observations for deuterated oxime derivatives?

- Methodological Answer : Discrepancies in aromatic proton shifts (e.g., 7.12–7.90 ppm in oxime vs. 7.29–7.56 ppm in parent ketone) arise from deuteration-induced conformational changes. Use dynamic NMR (DNMR) to assess rotational barriers in oxime isomers (syn/anti). For ambiguous peaks, combine 2D NOESY with computational modeling (DFT) to map substituent effects on chemical shifts .

Q. How can researchers design kinetic experiments to differentiate between solvent and substrate deuteration effects in catalytic reactions involving this compound?

- Methodological Answer : Conduct parallel reactions in deuterated (D₂O) vs. non-deuterated (H₂O) solvents using both deuterated and non-deuterated substrates. Monitor reaction rates via stopped-flow UV-Vis or LC-MS. For example, solvent deuteration slows proton transfer steps (e.g., in acid-catalyzed oximation), while substrate deuteration primarily affects C-H(D) bond cleavage. Use Eyring plots to disentangle enthalpic vs. entropic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.